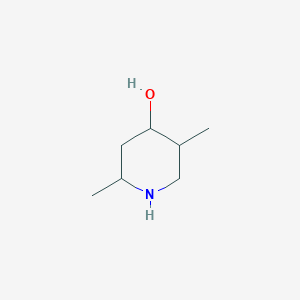
5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde hydrazone is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug design and development. This particular compound features a unique structure with a combination of phenylthio, isopropyl, and hydrazone groups, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde hydrazone typically involves multiple steps, starting with the preparation of the imidazole core. The process often includes:
Formation of the Imidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylthio Group: This step involves the nucleophilic substitution of a suitable phenylthio precursor onto the imidazole ring.
Addition of the Isopropyl Group: This can be done through alkylation reactions using isopropyl halides.
Formation of the Carbaldehyde Hydrazone: The final step involves the condensation of the imidazole-2-carbaldehyde with hydrazine or its derivatives under mild conditions to form the hydrazone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The phenylthio and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde hydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its antimicrobial, antifungal, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit or activate certain enzymes. The phenylthio and isopropyl groups may enhance the compound’s binding affinity to biological targets, leading to its observed biological activities. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: Another nitrogen-containing heterocycle with similar structural features.
4-Isopropyl-1-methylimidazole: Shares the imidazole core and isopropyl group.
Phenylthioimidazole Derivatives: Compounds with phenylthio groups attached to the imidazole ring.
Uniqueness
5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde hydrazone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
178979-00-5 |
|---|---|
Fórmula molecular |
C16H22N4S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(E)-[5-(3,5-dimethylphenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methylidenehydrazine |
InChI |
InChI=1S/C16H22N4S/c1-10(2)15-16(20(5)14(19-15)9-18-17)21-13-7-11(3)6-12(4)8-13/h6-10H,17H2,1-5H3/b18-9+ |
Clave InChI |
DBAKFQDBAZTULW-GIJQJNRQSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)SC2=C(N=C(N2C)/C=N/N)C(C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)SC2=C(N=C(N2C)C=NN)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


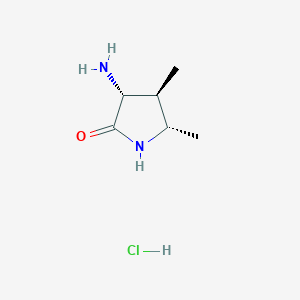
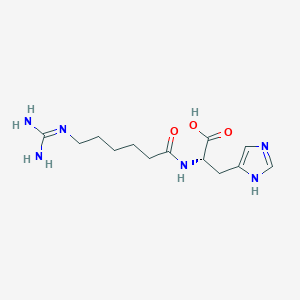
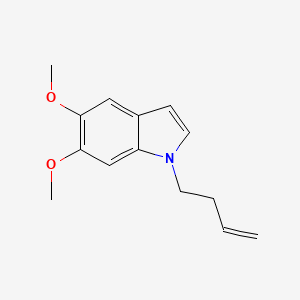
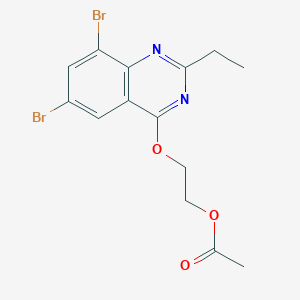
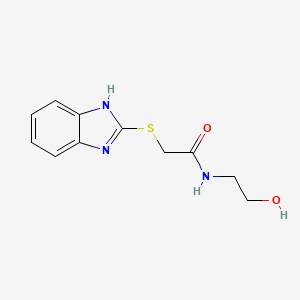
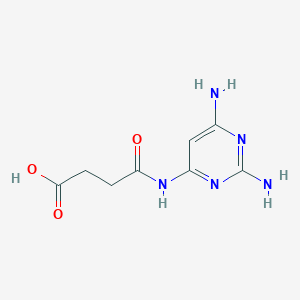
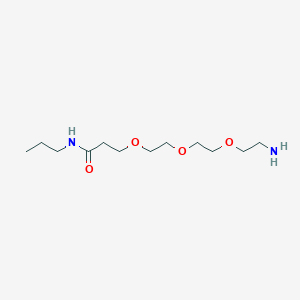

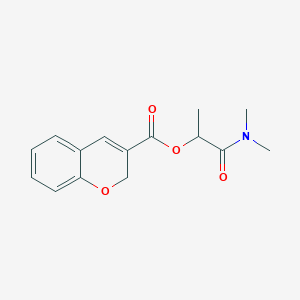



![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)
